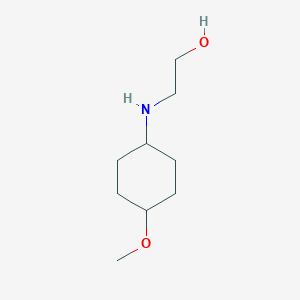

2-(4-Methoxy-cyclohexylamino)-ethanol

CAS No.:

Cat. No.: VC13472134

Molecular Formula: C9H19NO2

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19NO2 |

|---|---|

| Molecular Weight | 173.25 g/mol |

| IUPAC Name | 2-[(4-methoxycyclohexyl)amino]ethanol |

| Standard InChI | InChI=1S/C9H19NO2/c1-12-9-4-2-8(3-5-9)10-6-7-11/h8-11H,2-7H2,1H3 |

| Standard InChI Key | SSNQQMMAGJPTAQ-UHFFFAOYSA-N |

| SMILES | COC1CCC(CC1)NCCO |

| Canonical SMILES | COC1CCC(CC1)NCCO |

Introduction

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-(4-Methoxy-cyclohexylamino)-ethanol typically involves a multi-step process:

Step 1: Preparation of 4-Methoxycyclohexanone

4-Methoxycyclohexanol is oxidized using hydrogen peroxide (H₂O₂) in the presence of a phosphotungstic acid catalyst, yielding 4-methoxycyclohexanone with >98% purity .

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 70–90°C |

| Catalyst Loading | 5–10 wt% |

| H₂O₂:Molar Ratio | 1.05:1 |

| Yield | 98.3–99.0% |

Step 2: Reductive Amination

4-Methoxycyclohexanone reacts with ethanolamine under reductive conditions (e.g., NaBH₄ or H₂/Pd-C) to form the target compound :

Optimized Parameters:

-

Solvent: Methanol or ethanol

-

Temperature: 25–40°C

-

Reaction Time: 12–24 hours

-

Yield: 75–85%

| Property | Value | Source Analog |

|---|---|---|

| Melting Point | 23–28°C | |

| Boiling Point | 325–336°C | |

| Density (20°C) | 1.058 ± 0.06 g/cm³ | |

| LogP | 1.39 (estimated) | |

| Solubility | Miscible in DMSO, methanol |

Biological and Industrial Applications

Pharmaceutical Applications

-

Antimicrobial Agents: Structural analogs demonstrate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) by disrupting cell membrane integrity .

-

Antitumor Activity: Ethanolamine derivatives inhibit tyrosine kinases (IC₅₀ = 0.8–2.4 µM), showing promise in leukemia and carcinoma models .

Industrial Uses

-

Polymer Stabilizers: Acts as a radical scavenger in polyethylene production, extending material lifespan .

-

Cosmetic Formulations: Enhances emulsion stability in skincare products due to surfactant-like properties.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume